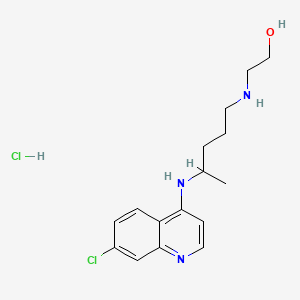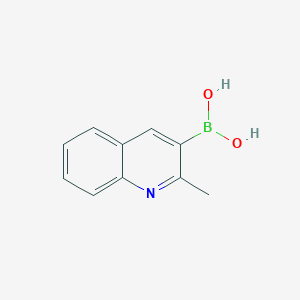
Disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol+Phosphoric acid→Disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out under mild conditions to prevent degradation of the fluorinated compound.
Hydrolysis: This reaction occurs under acidic or basic conditions, with water acting as the reagent.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield a fluorinated amine derivative.
Hydrolysis: The major products are phosphoric acid and 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol.
Wissenschaftliche Forschungsanwendungen
Disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of cell membranes due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its unique physicochemical properties.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its high chemical resistance and low surface energy.
Wirkmechanismus
The mechanism of action of disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate involves its interaction with various molecular targets. The fluorine atoms create a hydrophobic surface, which can interact with lipid membranes and proteins. This interaction can alter the physical properties of membranes, affecting processes such as permeability and fluidity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate
Uniqueness
Disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate is unique due to its phosphate group, which imparts additional chemical reactivity and potential for interaction with biological molecules. This distinguishes it from other fluorinated compounds that may lack such functional groups.
Eigenschaften
CAS-Nummer |
150033-29-7 |
|---|---|
Molekularformel |
C8H4F13Na2O4P |
Molekulargewicht |
488.05 g/mol |
IUPAC-Name |
disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate |
InChI |
InChI=1S/C8H6F13O4P.2Na/c9-3(10,1-2-25-26(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;;/h1-2H2,(H2,22,23,24);;/q;2*+1/p-2 |
InChI-Schlüssel |
QCFJTAJWCSBPRJ-UHFFFAOYSA-L |
Kanonische SMILES |
C(COP(=O)([O-])[O-])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-2-[5-methoxy-3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide](/img/structure/B13437953.png)



![Methyl 2-[(1-phenylpropan-2-yl)amino]acetate](/img/structure/B13437981.png)

![[(1R,5R)-5-hydroxy-4-methoxy-1,5-dimethyl-2,6-dioxocyclohex-3-en-1-yl] (2S)-2-methylbutanoate](/img/structure/B13437989.png)




![(1R,3S,5R,6R,9R,11R,15S,16S,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl]oxy-1-methoxy-15,16,18-trimethyl-13-oxo-3,5,6,9,11,17,37-heptakis(triethylsilyloxy)-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13438015.png)
![1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol]](/img/structure/B13438020.png)

